7-Acetamido-1-chlorophenazine
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Overview
Description
Acetamide, N-(6-chloro-2-phenazinyl)-: is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The compound’s structure includes an acetamide group attached to a 6-chloro-2-phenazinyl moiety, making it a unique and valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including Acetamide, N-(6-chloro-2-phenazinyl)-, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method utilizes oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate N-arylation reactions.
Industrial Production Methods: Industrial production of phenazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(6-chloro-2-phenazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may produce various reduced phenazine derivatives .
Scientific Research Applications
Chemistry: Acetamide, N-(6-chloro-2-phenazinyl)- is used as a building block in the synthesis of more complex phenazine derivatives.
Biology: In biological research, this compound is studied for its antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine: The compound’s antitumor properties are of particular interest in medicinal chemistry. Researchers are investigating its potential as a therapeutic agent for treating various cancers. Its ability to interfere with cellular processes and induce apoptosis in cancer cells makes it a valuable compound for drug development .
Industry: In the industrial sector, Acetamide, N-(6-chloro-2-phenazinyl)- is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in various applications, including textiles and coatings .
Mechanism of Action
The mechanism of action of Acetamide, N-(6-chloro-2-phenazinyl)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells . Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, further contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound is structurally similar but lacks the phenazine moiety, resulting in different biological activities.
Phenazine-1-carboxylic acid: This compound shares the phenazine core but has different substituents, leading to variations in its chemical and biological properties.
Uniqueness: Acetamide, N-(6-chloro-2-phenazinyl)- stands out due to its unique combination of the acetamide group and the 6-chloro-2-phenazinyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23677-12-5 |
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Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(6-chlorophenazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3O/c1-8(19)16-9-5-6-11-13(7-9)17-12-4-2-3-10(15)14(12)18-11/h2-7H,1H3,(H,16,19) |
InChI Key |
CTRGFAYIWIAIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C(=CC=C3)Cl)N=C2C=C1 |
Origin of Product |
United States |
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